molecular formula C12H23NO3 B13063040 tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate CAS No. 239483-18-2

tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Cat. No.: B13063040
CAS No.: 239483-18-2
M. Wt: 229.32 g/mol
InChI Key: JZSNIRHFBXQBTF-SNVBAGLBSA-N
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Description

tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring

Preparation Methods

The synthesis of tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include an organic solvent such as dichloromethane and a base like triethylamine. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by modifying the activity of enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as tert-Butyl (3S)-3-(3-hydroxypropyl)pyrrolidine-1-carboxylate. The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and properties .

Properties

CAS No.

239483-18-2

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1

InChI Key

JZSNIRHFBXQBTF-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CCCO

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCCO

Origin of Product

United States

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